
4-Cycloheptylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloheptylbut-2-enal is an organic compound characterized by a cycloheptyl group attached to a but-2-enal moiety. This compound is part of the broader class of cycloalkenes, which are known for their unique ring structures and diverse chemical properties. The presence of both a cycloheptyl ring and an enal group makes this compound an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylbut-2-enal typically involves the following steps:
Formation of the Cycloheptyl Group: This can be achieved through the cyclization of heptane derivatives under specific conditions.
Introduction of the But-2-enal Moiety: This step involves the addition of an enal group to the cycloheptyl ring. Common methods include the use of aldehyde precursors and specific catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by the addition of the enal group. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The enal group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agents used.
Substitution: The cycloheptyl ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated cycloheptyl derivatives.
Scientific Research Applications
4-Cycloheptylbut-2-enal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and resins.
Mechanism of Action
The mechanism of action of 4-Cycloheptylbut-2-enal involves its interaction with specific molecular targets and pathways. The enal group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The cycloheptyl ring provides structural stability and influences the compound’s overall reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylbut-2-enal: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
4-Cyclooctylbut-2-enal: Contains a cyclooctyl ring, offering different steric and electronic properties.
Cycloheptyl derivatives: Other compounds with the cycloheptyl ring but different functional groups.
Uniqueness
4-Cycloheptylbut-2-enal is unique due to the combination of its cycloheptyl ring and enal group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(E)-4-cycloheptylbut-2-enal |
InChI |
InChI=1S/C11H18O/c12-10-6-5-9-11-7-3-1-2-4-8-11/h5-6,10-11H,1-4,7-9H2/b6-5+ |
InChI Key |
VQVVDQRXMYBHLO-AATRIKPKSA-N |
Isomeric SMILES |
C1CCCC(CC1)C/C=C/C=O |
Canonical SMILES |
C1CCCC(CC1)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


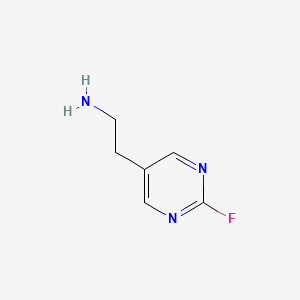

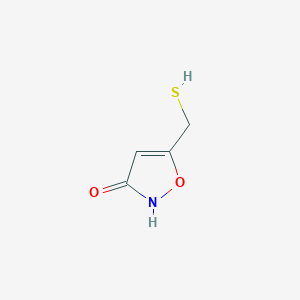
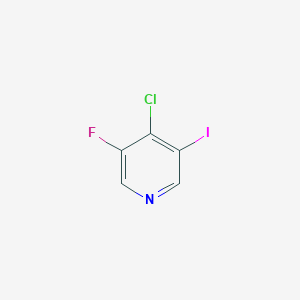
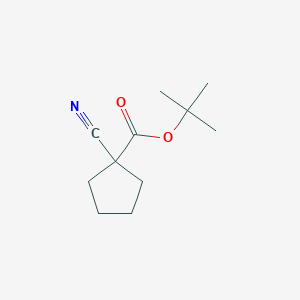
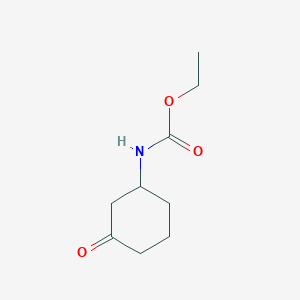
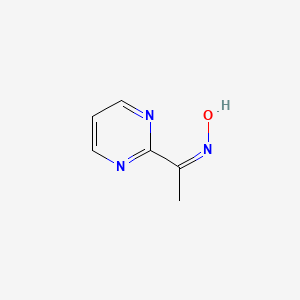
![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)


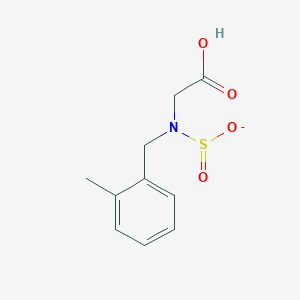


![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
